1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride
Overview
Description
1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2. It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring and an ethanamine group at the 2 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 3,5-difluoropyridine with ethanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Reaction of 3,5-difluoropyridine with ethanamine: This step is usually performed in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Formation of the hydrochloride salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-2-yl)ethanamine: The non-hydrochloride form of the compound.
3,5-Difluoropyridine: The parent compound without the ethanamine group.
2-Amino-3,5-difluoropyridine: A similar compound with an amino group at the 2 position.
Uniqueness: 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride is unique due to the presence of both fluorine atoms and the ethanamine group, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart .
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWOVTDLYJATHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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